(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Brand Name: Vulcanchem
CAS No.: 1361111-19-4
VCID: VC2695962
InChI: InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20)
SMILES: CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C
Molecular Formula: C15H21N5S
Molecular Weight: 303.4 g/mol

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

CAS No.: 1361111-19-4

Cat. No.: VC2695962

Molecular Formula: C15H21N5S

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine - 1361111-19-4

Specification

CAS No. 1361111-19-4
Molecular Formula C15H21N5S
Molecular Weight 303.4 g/mol
IUPAC Name 5-methyl-N-[2-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20)
Standard InChI Key JROBRJZCXUHGJV-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C
Canonical SMILES CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine contains several key structural components that define its chemical identity and potential biological activity:

  • A pyrimidine core with a methyl substituent at position 2

  • A 5-methyl-thiazol-2-yl group connected to the pyrimidine via an amino linkage

  • A piperidine ring attached through a methylene bridge at position 6 of the pyrimidine

This molecular architecture shares similarities with compounds described in recent literature, particularly those featuring thiazole groups connected to nitrogen-containing six-membered aromatic cycles, which in turn are bound to piperidine rings either directly or through short linkers . The structural arrangement follows a common pharmacophore model where the thiazole and saturated cycles serve as hydrophobic groups, while the pyrimidine ring provides potential hydrogen bond donor or acceptor sites.

Physicochemical Properties

Based on the structural features and comparative analysis with similar compounds, the target molecule likely exhibits the following physicochemical characteristics:

  • Moderate lipophilicity due to the presence of both aromatic and aliphatic regions

  • Hydrogen bond accepting capabilities through the nitrogen atoms in the thiazole, pyrimidine, and piperidine rings

  • Hydrogen bond donating capability through the secondary amine linking the thiazole and pyrimidine moieties

  • Basic properties attributed to the nitrogen in the piperidine ring

Synthetic Pathways

General Synthetic Approaches

The synthesis of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine would likely follow established methodologies for constructing similar heterocyclic compounds. Based on reported syntheses of analogous structures, the following synthetic strategy can be proposed:

  • Construction of the pyrimidine core with appropriate functionalization

  • Preparation of the 5-methyl-thiazol-2-yl component

  • Coupling of these moieties via an amino linkage

  • Introduction of the piperidine ring at the appropriate position

Specific Synthetic Routes

Research indicates that the synthesis of related compounds involves several key steps. The pyrimidine core can be constructed through the cyclization of amidines with appropriate reagents such as acetoacetic ester. This approach was demonstrated in the synthesis of 6-methylpyrimidone derivatives, which were subsequently converted to reactive chlorides for further functionalization .

The critical amino linkage between the thiazole and pyrimidine rings can be established through a Buchwald reaction, as described for similar compounds:

"A Buchwald reaction with aromatic amines (2-aminothiazoles or 3-aminopyrazoles) led to new derivatives, and this reaction was performed in a toluene-water mixture with 2.5% mol Pd 2dba 3 and 5% mol xantphos and potassium carbonate using a microwave reactor (65%–75% yield)" .

For the incorporation of the piperidine component, a protected piperidine derivative would likely be employed, followed by deprotection at an appropriate stage of the synthesis. The Boc-protection strategy has been effectively utilized in the synthesis of related compounds, with subsequent deprotection using trifluoroacetic acid (TFA) .

Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps

Synthetic StepReagentsConditionsTypical Yield (%)
Amidine formationTriethyloxoniumtetrafluoroborate, NH₃/MeOHAmbient temperatureNot specified
Pyrimidone formationAcetoacetic esterEthanol, reflux65
ChlorinationPOCl₃, dimethylanilineToluene62
Buchwald couplingPd₂dba₃, xantphos, K₂CO₃Toluene-water, microwave65-75
Boc deprotectionTFAAmbient temperatureNot specified
Structural FeatureEffect on Activity
Methyl substituent on thiazoleMaintains activity against Aurora A kinase
Variations in six-membered aromatic ringAffects specificity for different kinase targets
Methylene-4-piperidine linkerProvides optimal positioning for binding
Substitutions on piperidine nitrogenVarious effects depending on the substituent

Furthermore, investigations revealed that pyrazole-containing derivatives can be equally or more active than 4-methyl-thiazole analogues, suggesting potential for structural optimization .

Comparative Analysis with Analogous Compounds

Structural Analogues

Several structurally related compounds have been reported in the literature, providing a basis for comparative analysis. These include:

  • [3-[2-Methyl-6-[(5-methyl-1,3-thiazol-2-yl)amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone, which features a similar core structure but differs in the connection point of the piperidine ring and contains an additional phenylmethanone group .

  • 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]pyrimidin-2-amine, which incorporates a methylpiperazin-1-yl-pyridin-2-yl group instead of a direct piperidine attachment .

  • 4,5-dimethyl-1,3-thiazol-2-amine derivatives, which represent simpler structural components that may contribute to understanding the role of the thiazole moiety .

Functional Comparison

The functional properties of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine likely parallel those of related compounds that have demonstrated activity as kinase inhibitors. Patent literature describes similar compounds as "inhibitors of protein kinases that are useful in the treatment of cell proliferative diseases and conditions" .

Table 3: Comparison of Target Compound with Related Structures

CompoundStructural DifferencesPotential Impact on Activity
Target compoundReference structureBaseline activity
Phenylmethanone derivativeAdditional phenyl ketone on piperidineMay enhance binding through additional interactions
Methylpiperazinyl derivativesDifferent basic nitrogen heterocycleMay alter selectivity profile
Simple thiazole-2-amineLacks complex substituentsReduced activity but simpler synthesis

Applications in Drug Discovery

Drug Development Considerations

Several factors would influence the development of the target compound as a therapeutic agent:

  • Pharmacokinetic Properties: The presence of basic nitrogen atoms suggests potential challenges in achieving optimal oral bioavailability, though the balanced lipophilic-hydrophilic nature may facilitate membrane permeability.

  • Metabolic Stability: The methyl groups on both the thiazole and pyrimidine rings could serve as sites for oxidative metabolism, potentially affecting the compound's half-life.

  • Selectivity Profile: Optimization would likely focus on enhancing selectivity for specific kinase targets to minimize off-target effects.

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